molecular formula C26H22FN3O2 B2593760 5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189735-70-3

5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2593760
CAS RN: 1189735-70-3
M. Wt: 427.479
InChI Key: PPOQOVDVBUSDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one” is a biologically active molecule. It has been studied both theoretically and experimentally . This compound has been evaluated as a new inhibitor of hepatitis B .


Molecular Structure Analysis

The single-crystal X-ray analysis has revealed that this compound exists in a monoclinic P2 1 /n space group, with one molecule in the asymmetric part of the unit cell . The parameters are a = 16.366 (3) Å, b = 6.0295 (14) Å, c = 21.358 (4) Å, β = 105.21 (2)°, V = 2033.7 (7) Å 3 and Z = 4 .

Scientific Research Applications

Synthesis and Characterization

The synthesis of closely related fluorinated benzyl and methoxybenzyl pyrimidines has been developed for various bioactive molecules. For example, a method for synthesizing a novel hepatitis B inhibitor, which involves the crystallization and single-crystal X-ray analysis to determine its structure, indicates the potential for creating targeted therapies against viral infections (Ivashchenko et al., 2019). This process demonstrates the compound's application in designing new drugs with specific biological activities.

Biological Activity and Drug Development

The research has shown that certain derivatives of pyrimidine exhibit significant biological activities. For example, compounds related to the structure have been evaluated for their inhibitory activity against the Hepatitis B virus, showcasing nanomolar inhibitory activity in vitro (Ivashchenko et al., 2019). This illustrates the compound's potential application in the development of antiviral drugs.

Molecular Docking Studies

Molecular docking studies of similar compounds have identified them as new inhibitors of hepatitis B, suggesting their utility in drug discovery processes for treating viral diseases (Ivashchenko et al., 2019). Such studies enable the exploration of the compound's binding affinity and specificity towards biological targets, paving the way for the rational design of therapeutics.

Antimicrobial and Antitumor Applications

Derivatives of pyrimidines have also been synthesized and assessed for their analgesic and anti-inflammatory activity, indicating their potential use in creating new treatments for pain and inflammation (Muchowski et al., 1985). Moreover, some compounds have exhibited significant larvicidal activity against certain larvae, suggesting their use in controlling pest populations (Gorle et al., 2016).

Mechanism of Action

Molecular docking studies have evaluated this compound as a new inhibitor of hepatitis B . Testing for anti-hepatitis B virus activity has shown that this substance has in vitro nanomolar inhibitory activity against Hepatitis B virus (HBV) .

properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-17-11-12-22-20(13-17)24-25(30(22)15-18-7-3-5-9-21(18)27)26(31)29(16-28-24)14-19-8-4-6-10-23(19)32-2/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOQOVDVBUSDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4OC)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.